メチルトリアルキル(C8-C10)アンモニウムクロリド

説明

科学的研究の応用

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride has a wide range of scientific research applications, including:

Chemistry: It is used as a phase transfer catalyst to facilitate various chemical reactions.

Biology: It serves as a disinfectant and preservative in experiments involving cell culture and microbiology.

Medicine: It is used in the formulation of antiseptics and disinfectants.

Industry: It is employed in the production of surfactants, detergents, and other industrial chemicals.

作用機序

Target of Action

Methyltrialkyl(C8-C10)ammonium chloride is primarily used as a phase transfer catalyst . It facilitates the migration of a reactant from one phase into another phase where reaction occurs .

Mode of Action

As a phase transfer catalyst, Methyltrialkyl(C8-C10)ammonium chloride increases the solubility of inorganic salts in organic solvents . It does this by encapsulating the inorganic ion and carrying it across the interface between the two phases . This allows reactions to proceed that would otherwise be slowed or prevented by the immiscibility of the different phases .

Biochemical Pathways

The primary biochemical pathway affected by Methyltrialkyl(C8-C10)ammonium chloride is the transfer of ions between immiscible phases . This can have downstream effects on a variety of chemical reactions, particularly those involving inorganic salts .

Result of Action

The primary result of the action of Methyltrialkyl(C8-C10)ammonium chloride is to enable or accelerate chemical reactions that require the transfer of an ion from an aqueous phase to an organic phase . This can lead to increased yields and reaction rates in these processes .

Action Environment

The efficacy and stability of Methyltrialkyl(C8-C10)ammonium chloride can be influenced by various environmental factors. For instance, the presence of water can affect its ability to act as a phase transfer catalyst . Additionally, temperature and pH may also influence its stability and efficacy .

生化学分析

Biochemical Properties

Methyltrialkyl(C8-C10)ammonium chloride plays a significant role in biochemical reactions due to its ability to act as a phase transfer catalyst. This compound facilitates the transfer of ions between aqueous and organic phases, thereby enhancing the efficiency of various chemical reactions. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can bind to negatively charged sites on proteins, altering their conformation and activity. Additionally, Methyltrialkyl(C8-C10)ammonium chloride can disrupt lipid bilayers, affecting membrane-bound enzymes and receptors .

Cellular Effects

The effects of Methyltrialkyl(C8-C10)ammonium chloride on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it can enhance cell permeability, facilitating the uptake of nutrients and other molecules. At higher concentrations, it can be cytotoxic, leading to cell lysis and death. This compound influences cell signaling pathways by interacting with membrane receptors and ion channels, thereby affecting gene expression and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors and ion channels, leading to changes in intracellular calcium levels and downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of action of Methyltrialkyl(C8-C10)ammonium chloride involves its interaction with cellular membranes and proteins. It binds to the phospholipid bilayer, causing membrane destabilization and increased permeability. This interaction can lead to the inhibition or activation of membrane-bound enzymes, such as ATPases and phospholipases. Additionally, Methyltrialkyl(C8-C10)ammonium chloride can interact with intracellular proteins, affecting their function and stability. For instance, it can inhibit the activity of certain kinases and phosphatases, leading to alterations in phosphorylation-dependent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyltrialkyl(C8-C10)ammonium chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the cytotoxic effects of Methyltrialkyl(C8-C10)ammonium chloride may become more pronounced, leading to increased cell death and altered cellular functions. Long-term studies have shown that continuous exposure to this compound can result in persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Methyltrialkyl(C8-C10)ammonium chloride in animal models vary with dosage. At low doses, it may have minimal effects on overall health and cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain concentration of the compound leads to significant physiological changes. For instance, high doses of Methyltrialkyl(C8-C10)ammonium chloride can cause oxidative stress, inflammation, and apoptosis in various tissues .

Metabolic Pathways

Methyltrialkyl(C8-C10)ammonium chloride is involved in several metabolic pathways, primarily related to its role as a surfactant and phase transfer catalyst. It can interact with enzymes involved in lipid metabolism, such as lipases and phospholipases, altering their activity and affecting lipid homeostasis. Additionally, this compound can influence the levels of various metabolites, including fatty acids and cholesterol, by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Methyltrialkyl(C8-C10)ammonium chloride is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can be taken up by cells through endocytosis and passive diffusion, accumulating in specific cellular compartments. Its distribution is influenced by its hydrophobic nature, allowing it to localize in lipid-rich areas such as cell membranes and lipid droplets .

Subcellular Localization

Methyltrialkyl(C8-C10)ammonium chloride primarily localizes to the cell membrane and lipid-rich organelles, such as the endoplasmic reticulum and Golgi apparatus. Its subcellular localization is influenced by its hydrophobicity and ability to interact with lipid bilayers. This compound can also be found in lysosomes, where it may be involved in the degradation of cellular components. The localization of Methyltrialkyl(C8-C10)ammonium chloride can affect its activity and function, as it can interact with membrane-bound enzymes and receptors, modulating their activity .

準備方法

Synthetic Routes and Reaction Conditions

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride is typically synthesized through the quaternization of tertiary amines with alkyl halides. The reaction usually takes place in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride involves the use of large-scale reactors where the quaternization reaction is carried out under controlled temperature and pressure conditions. The product is then purified through processes such as distillation and crystallization to achieve the desired purity .

化学反応の分析

Types of Reactions

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter its chemical structure.

Substitution: It can participate in substitution reactions where one of its alkyl groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions with methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound .

類似化合物との比較

Similar Compounds

Methyltrioctylammonium chloride: Another quaternary ammonium compound with similar phase transfer catalytic properties.

Aliquat 336: A widely used phase transfer catalyst with similar applications.

Methyltrioctylammonium bromide: Similar in structure and function to methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride.

Uniqueness

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride is unique due to its specific alkyl chain length (C8-C10), which provides it with distinct physicochemical properties. These properties make it particularly effective in certain applications, such as metal ion extraction and spectrophotometric determinations .

特性

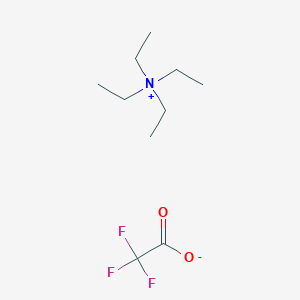

IUPAC Name |

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H66N.C28H60N.C25H54N.3ClH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;;;/h5-31H2,1-4H3;5-28H2,1-4H3;5-25H2,1-4H3;3*1H/q3*+1;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQKQYWUFZNCMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H180Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72749-59-8 | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

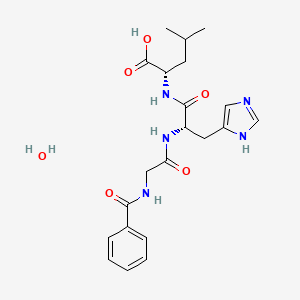

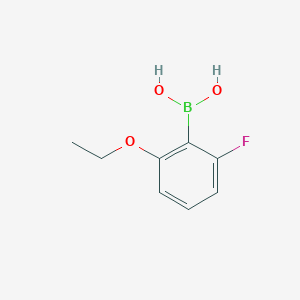

![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)